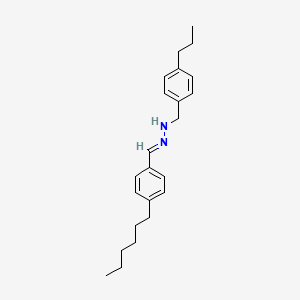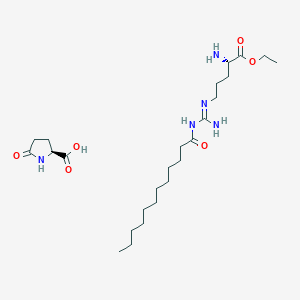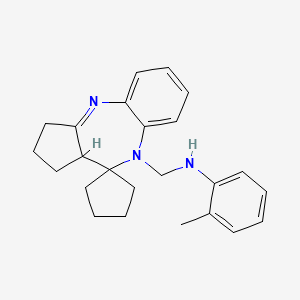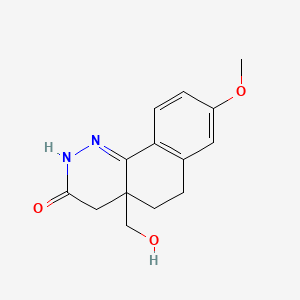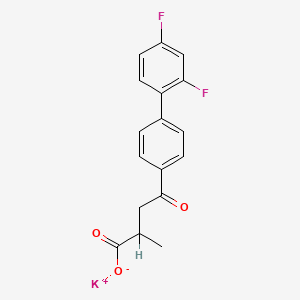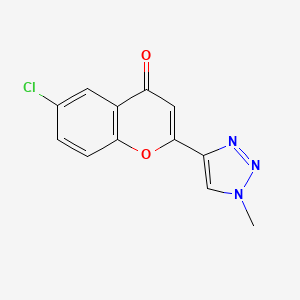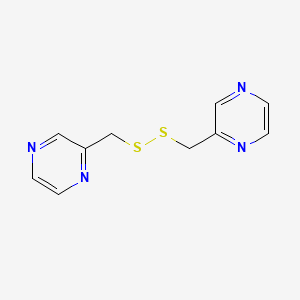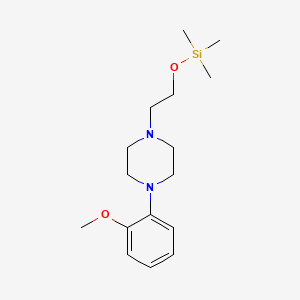
Piperazine, 1-(2-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(2-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- is a complex organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines with a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-(2-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- typically involves multi-step organic reactions. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with 2-bromoethyltrimethylsilane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-(2-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The compound can be reduced to remove the trimethylsilyl group, yielding a hydroxyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(2-hydroxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)piperazine.
Reduction: Formation of 1-(2-methoxyphenyl)-4-(2-hydroxyethyl)piperazine.
Substitution: Formation of various substituted piperazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Piperazine, 1-(2-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of piperazine, 1-(2-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Lacks the trimethylsilyloxyethyl group, resulting in different chemical properties and biological activities.
4-(2-((Trimethylsilyl)oxy)ethyl)piperazine: Lacks the methoxyphenyl group, affecting its interaction with biological targets.
Uniqueness
Piperazine, 1-(2-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- is unique due to the presence of both the methoxyphenyl and trimethylsilyloxyethyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
118161-80-1 |
|---|---|
Fórmula molecular |
C16H28N2O2Si |
Peso molecular |
308.49 g/mol |
Nombre IUPAC |
2-[4-(2-methoxyphenyl)piperazin-1-yl]ethoxy-trimethylsilane |
InChI |
InChI=1S/C16H28N2O2Si/c1-19-16-8-6-5-7-15(16)18-11-9-17(10-12-18)13-14-20-21(2,3)4/h5-8H,9-14H2,1-4H3 |
Clave InChI |
COAXDNCPPNFYFX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)CCO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



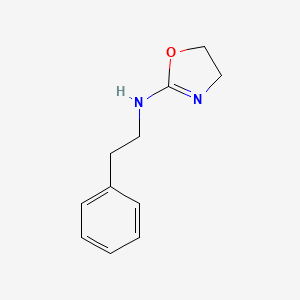
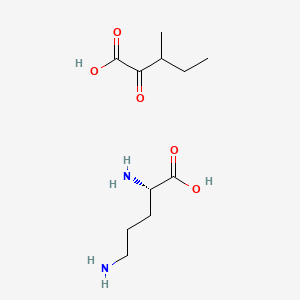
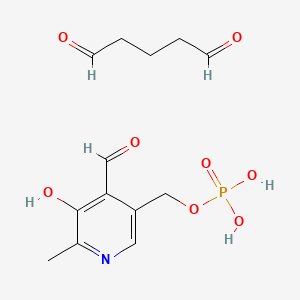
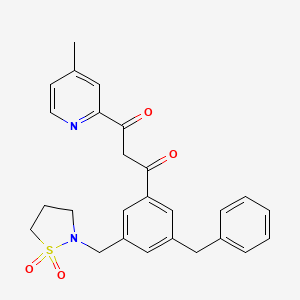
![5-bromo-1-[(4R,6S)-6-(fluoromethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12721273.png)
